molecular formula C8H12O4 B109264 Terpenylic acid CAS No. 116-51-8

Terpenylic acid

Cat. No.: B109264
CAS No.: 116-51-8
M. Wt: 172.18 g/mol
InChI Key: NQWMPKJASNNZMJ-UHFFFAOYSA-N
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Description

Terpenylic acid is a secondary organic aerosol derived from the oxidation of monoterpenes, particularly α-pinene . It plays a significant role in atmospheric chemistry due to its ability to form dimers and contribute to secondary organic aerosol formation . This compound is characterized by its lactone-containing structure, which is crucial for its reactivity and applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Scientific Research Applications

1. Role in Atmospheric Chemistry

Terpenylic acid, originating from the oxidation of alpha-pinene, plays a crucial role in atmospheric chemistry. It contributes to new particle formation and growth above forests, acting as a secondary organic aerosol (SOA) product with unique dimer-forming properties. This includes its transformation into 2-hydroxythis compound and diathis compound acetate, both of which have significant implications for environmental science and atmospheric processes (Claeys et al., 2009).

2. Presence in Cyanobacteria

Research has revealed the presence of terpenoids, including this compound, in cyanobacteria. This discovery challenges the traditional view that terpenoids are exclusive to plants and fungi. The identification of this compound in diverse cyanobacterial genera across different environments has implications for its role in cellular processes and the broader ecological impact of these microorganisms (Costa et al., 2016).

3. Anti-Cancer Properties

This compound, as part of the terpenoid family, shows potential in cancer therapy. Some terpenoids demonstrate immunomodulatory and anti-tumor activities, inducing apoptosis in cancer cells and inhibiting metastasis and tumor-induced angiogenesis. The relevance of this compound in this context lies in the broader investigation of terpenoids' roles in modern anticancer therapies (Kuttan et al., 2011).

4. Renewable Nano-sized Entities

This compound, along with other terpenoids, has gained attention for its potential in sustainable applications. Studies show that triterpenoids, including this compound derivatives, can form renewable nano-entities with various applications in medicine, drug delivery, and green technologies. This highlights the versatility of this compound in various scientific and industrial fields (Bag & Majumdar, 2017).

5. Applications in Plant Biochemistry

In the context of plant biochemistry, this compound is part of the vast class of terpenoids that serve defensive roles and have industrial applications as flavors and fragrances. Understanding the biosynthesis and regulation of terpenoids like this compound in plants has implications for agricultural science and the development of plant-based products (Singh & Sharma, 2014).

6. Autophagy Induction in Cancer Cells

Terpenoids, including this compound, have been studied for their role in inducing autophagy in cancer cells. This process involves complex signaling pathways and can be either protective or destructive in tumor cells. Understanding this compound's role in this phenomenon could lead to novel cancer therapies (El-Baba et al., 2021).

7. Purification Techniques

Studies on the purification of terpenyl amine, which may involve this compound derivatives, have implications for industrial processes. Research on reactive extraction and complexation reactions of this compound derivatives contributes to the understanding of separation and purification techniques in chemical engineering (Schulz et al., 2016).

Mechanism of Action

Target of Action

Terpenylic acid primarily targets the formation of secondary organic aerosols (SOAs) in the atmosphere . It is a key monomeric intermediate for the formation of dimers of the ester type .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It is proposed that cis-pinic acid is esterified with the hydroxyl-containing diathis compound, which can be explained through acid-catalyzed hydrolysis of the lactone-containing this compound and/or diathis compound acetate, both first-generation oxidation products .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidative cleavage and cyclization of cyclopentenyl carbinols . The process leads to the formation of a class of this compound analogues . This compound is also formed by the hydrolysis of diathis compound acetate (DTAA) and subsequent intramolecular esterification .

Pharmacokinetics

It’s known that this compound is formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .

Result of Action

The result of this compound’s action is the formation of higher-molecular weight (MW) 358 α- and β-pinene dimeric secondary organic aerosol (SOA) products . These products have been found in ambient fine (PM 2.5) rural aerosol collected at night during the warm period .

Action Environment

The action of this compound is influenced by environmental factors. For instance, under ambient conditions, the higher-MW diesters are formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .

Properties

IUPAC Name

2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMPKJASNNZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871354
Record name 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26754-48-3, 116-51-8
Record name Terpenylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26754-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpenylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpenylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.587
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Record name TERPENYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9149PCO1CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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